molecular formula C20H17Br2N3O6S2 B14812176 2-(2,4-dibromophenoxy)-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide

2-(2,4-dibromophenoxy)-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B14812176
M. Wt: 619.3 g/mol
InChI Key: IOTGNZOEPAOHLT-UHFFFAOYSA-N
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Description

N-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]-2-(2,4-dibromophenoxy)acetamide is a complex organic compound with a molecular formula of C14H15N3O5S2 This compound is known for its unique structure, which includes both sulfonamide and bromophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]-2-(2,4-dibromophenoxy)acetamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include sulfonyl chlorides, amines, and bromophenoxy acetates. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]-2-(2,4-dibromophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The bromine atoms in the dibromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]-2-(2,4-dibromophenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]-2-(2,4-dibromophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, while the bromophenoxy group can interact with cellular membranes or proteins. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}acetamide
  • N-(4-{[4-(aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide

Uniqueness

N-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]-2-(2,4-dibromophenoxy)acetamide is unique due to its combination of sulfonamide and bromophenoxy groups, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H17Br2N3O6S2

Molecular Weight

619.3 g/mol

IUPAC Name

2-(2,4-dibromophenoxy)-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C20H17Br2N3O6S2/c21-13-1-10-19(18(22)11-13)31-12-20(26)24-14-2-8-17(9-3-14)33(29,30)25-15-4-6-16(7-5-15)32(23,27)28/h1-11,25H,12H2,(H,24,26)(H2,23,27,28)

InChI Key

IOTGNZOEPAOHLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)Br)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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